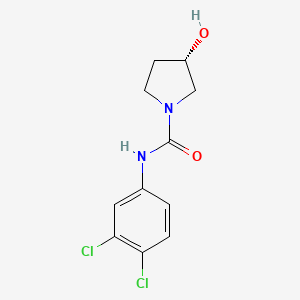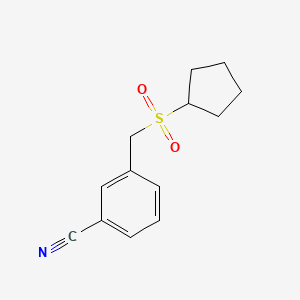
(3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide, also known as JNJ-42165279, is a selective and potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the metabolism of endocannabinoids, which are natural compounds that activate the cannabinoid receptors in the body. The inhibition of FAAH by JNJ-42165279 leads to an increase in endocannabinoid levels, which can have various physiological effects. In
作用機序
(3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide is a potent and selective inhibitor of FAAH, which is responsible for the metabolism of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to the activation of cannabinoid receptors. The activation of these receptors can have various physiological effects, including analgesia, anxiolysis, and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to increase the levels of endocannabinoids in the body, leading to the activation of cannabinoid receptors. This activation can lead to analgesia, anxiolysis, and anti-inflammatory effects. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
(3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide has several advantages and limitations for lab experiments. One advantage is its selectivity and potency for FAAH inhibition, which allows for specific targeting of the endocannabinoid system. Another advantage is its ability to increase the levels of endocannabinoids in the body, which can have various physiological effects. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experiments. In addition, this compound has a relatively short half-life, which can limit its duration of action.
将来の方向性
There are several future directions for the study of (3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide. One direction is the investigation of its potential therapeutic applications in humans. Clinical trials are currently underway to evaluate its safety and efficacy in the treatment of anxiety disorders and substance abuse disorders. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to better understand its mechanism of action and its effects on the endocannabinoid system.
合成法
The synthesis of (3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide involves several steps, starting from the reaction of 3,4-dichlorobenzylamine with ethyl 3-oxobutanoate to form the intermediate 3-(3,4-dichlorophenyl)pyrrolidine-2,5-dione. This intermediate is then reacted with hydroxylamine to form the corresponding oxime, which is subsequently reduced to the amine using sodium borohydride. The final step involves the reaction of the amine with 3-chloropropanoyl chloride to form this compound.
科学的研究の応用
(3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in various animal models. It has also been investigated for its potential use in the treatment of anxiety disorders, depression, and substance abuse disorders. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(3S)-N-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c12-9-2-1-7(5-10(9)13)14-11(17)15-4-3-8(16)6-15/h1-2,5,8,16H,3-4,6H2,(H,14,17)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGBUIFRURIZLJ-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B7570286.png)
![3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)
![3-[(2-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570297.png)
![2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7570305.png)
![4-Methyl-2-[(2-methylsulfonylethylamino)methyl]phenol](/img/structure/B7570307.png)
![N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B7570314.png)
![2-[(1-Benzothiophen-5-ylamino)methyl]-4-methylphenol](/img/structure/B7570323.png)


